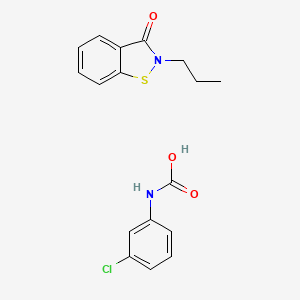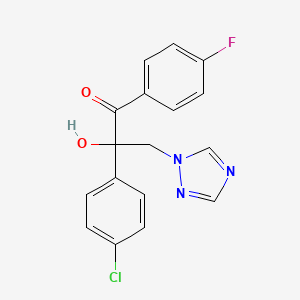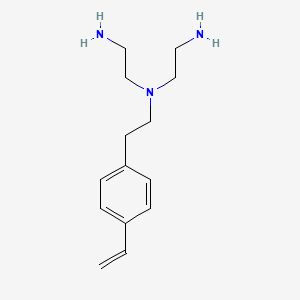
4-((4-Amino-3,5-diethylphenyl)methyl)-2-((4-aminophenyl)methyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Amino-3,5-diethylphenyl)methyl)-2-((4-aminophenyl)methyl)aniline is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of one or more amino groups attached to an aromatic ring. Aromatic amines are widely used in various industrial applications, including the production of dyes, pharmaceuticals, and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Amino-3,5-diethylphenyl)methyl)-2-((4-aminophenyl)methyl)aniline typically involves multi-step organic reactions. One common method is the reduction of nitro compounds to amines. For example, the starting materials could be 4-nitro-3,5-diethylbenzyl chloride and 4-nitrobenzyl chloride. These compounds can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines. The reaction conditions usually involve moderate temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. Additionally, the use of alternative reducing agents, such as sodium borohydride or lithium aluminum hydride, may be employed to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Amino-3,5-diethylphenyl)methyl)-2-((4-aminophenyl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, or halogens.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted aromatic compounds, depending on the specific reaction.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: May serve as a building block for biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, polymers, and other materials.
Mécanisme D'action
The mechanism of action of 4-((4-Amino-3,5-diethylphenyl)methyl)-2-((4-aminophenyl)methyl)aniline depends on its specific application. In a biological context, it may interact with enzymes or receptors, leading to changes in cellular processes. The amino groups can form hydrogen bonds or ionic interactions with target molecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aniline: A simple aromatic amine with a single amino group attached to a benzene ring.
N,N-Dimethylaniline: An aromatic amine with two methyl groups attached to the nitrogen atom.
4-Aminobenzylamine: An aromatic amine with an amino group attached to the benzyl position.
Uniqueness
4-((4-Amino-3,5-diethylphenyl)methyl)-2-((4-aminophenyl)methyl)aniline is unique due to the presence of two amino groups attached to different aromatic rings, which may confer distinct chemical and biological properties compared to simpler aromatic amines.
Propriétés
Numéro CAS |
93859-39-3 |
|---|---|
Formule moléculaire |
C24H29N3 |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
4-[[4-amino-3-[(4-aminophenyl)methyl]phenyl]methyl]-2,6-diethylaniline |
InChI |
InChI=1S/C24H29N3/c1-3-19-14-18(15-20(4-2)24(19)27)11-17-7-10-23(26)21(13-17)12-16-5-8-22(25)9-6-16/h5-10,13-15H,3-4,11-12,25-27H2,1-2H3 |
Clé InChI |
DHBSKKSIHAPCJU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1N)CC)CC2=CC(=C(C=C2)N)CC3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


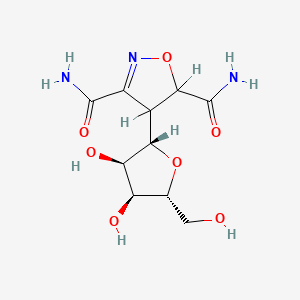
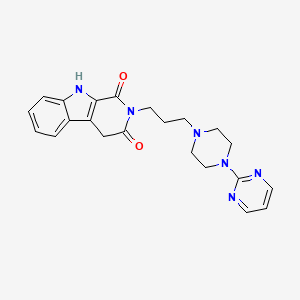
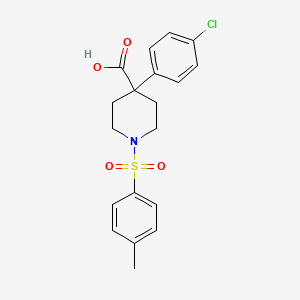

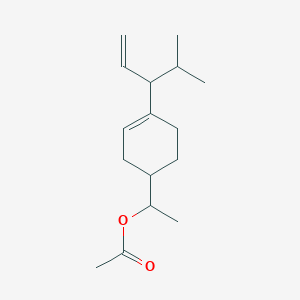
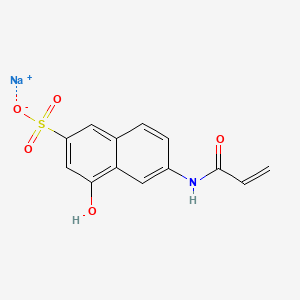
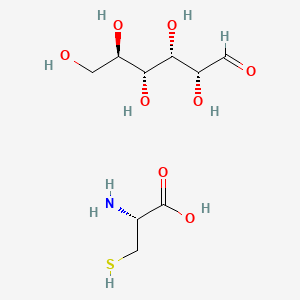
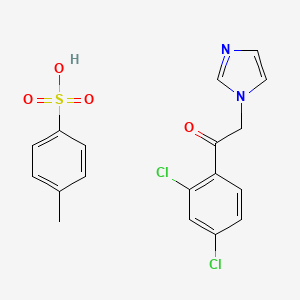
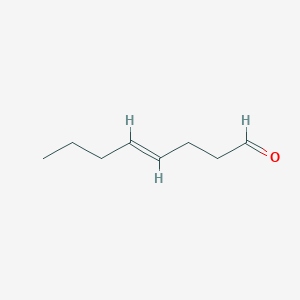
![2,2'-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL]](/img/structure/B12691156.png)
